1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-5-carboxylic acid with hydrazine derivatives to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-4-carboxylic acid
- 1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-5-carboxylic acid
- 1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxamide
Uniqueness
1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrimidine and pyrazole rings provides a versatile scaffold for further functionalization and optimization for various applications .
Properties
Molecular Formula |
C9H8N4O2 |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-(2-methylpyrimidin-5-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-10-4-7(5-11-6)13-3-2-8(12-13)9(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
OFNNBEWGLFLLDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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